4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol is a natural product found in Sphaerophysa salsula with data available.
Brand Name: Vulcanchem
CAS No.: 108957-72-8
VCID: VC20821214
InChI: InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+
SMILES: COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol

CAS No.: 108957-72-8

Cat. No.: VC20821214

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol - 108957-72-8

Specification

CAS No. 108957-72-8
Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
IUPAC Name 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Standard InChI InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+
Standard InChI Key QEHTYBCDRGQJGN-SNAWJCMRSA-N
Isomeric SMILES COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC
SMILES COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC
Canonical SMILES COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC

Introduction

Chemical Identity and Properties

Chemical Structure and Nomenclature

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol features a stilbene backbone characterized by two phenyl rings connected by a trans-ethylene bridge. The molecule possesses an (E)-configuration at the central double bond, which is a critical structural feature . One phenyl ring contains two methoxy groups at positions 3 and 5, while the other ring has a methoxy group at position 3' and a hydroxyl group at position 4', creating a unique substitution pattern that distinguishes it from other stilbene derivatives .

The IUPAC name accurately describes the structural arrangement of the molecule, highlighting the key functional groups and their positions. This provides researchers with precise information about the compound's chemical identity and structure .

Physical and Chemical Properties

The physical and chemical properties of 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol are summarized in Table 1:

Table 1: Physical and Chemical Properties of 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol

PropertyValue
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Physical AppearanceNot specified in available data
CAS Registry Number108957-72-8
Creation Date in PubChem2005-09-08
Last Modified in PubChem2025-03-01

The compound belongs to the class of stilbenes, which typically exhibit limited water solubility but are soluble in organic solvents . The presence of one hydroxyl group provides a site for hydrogen bonding, while the three methoxy groups contribute to its lipophilicity and potentially affect its biological activity profile.

Identification and Registry Information

Chemical Identifiers

For unambiguous identification in scientific literature and databases, 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol is associated with several chemical identifiers, as presented in Table 2:

Table 2: Chemical Identifiers for 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol

Identifier TypeValue
PubChem CID5809575
CAS Registry Number108957-72-8
InChIInChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+
InChIKeyQEHTYBCDRGQJGN-SNAWJCMRSA-N
SMILESCOC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC

These identifiers are essential for accurate reference to the compound in scientific publications, patent literature, and regulatory documents . The CAS Registry Number serves as a unique identifier in the global chemical substance registry maintained by Chemical Abstracts Service.

Synonyms and Alternative Names

The compound is known by several synonyms and alternative names in scientific literature and chemical databases, reflecting different naming conventions or highlighting specific structural features of the molecule . The recognized synonyms include:

  • 3,3',5'-Tri-O-methylpiceatannol

  • NSC 381281/NSC-381281

  • (E)-4'-hydroxy-3,5,3'-Trimethoxystilbene

  • CHEMBL119576

  • (E)-4-(2-(3,5-Dimethoxyphenyl)ethenyl)-2-methoxyphenol

  • 4-[(E)-2-(3,5-dimethoxyphenyl)vinyl]-2-methoxy-phenol

The synonym "3,3',5'-Tri-O-methylpiceatannol" is particularly informative as it indicates that this compound is a trimethylated derivative of piceatannol, a naturally occurring stilbene with documented biological activities . This relationship provides context for understanding the potential properties and applications of this compound in research settings.

Research Applications and Availability

Research Significance

Based on its structural properties and relationship to known bioactive stilbenes, 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol may be valuable in several research domains:

  • Medicinal chemistry and drug discovery

  • Structure-activity relationship studies of stilbene derivatives

  • Natural product chemistry and phytochemical research

  • Biochemical mechanisms of stilbene activity

  • Potential therapeutic applications in areas where stilbenes show promise

The compound's unique substitution pattern makes it a useful model for investigating how methoxylation affects the biological properties of stilbene compounds, potentially contributing to the development of more effective bioactive molecules.

Structural Analysis and Characterization

Structural Comparison with Related Compounds

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol is structurally related to several bioactive stilbenes, including:

  • Piceatannol: The parent compound lacking the three methoxy groups

  • Resveratrol: A related stilbene with hydroxyl groups instead of methoxy groups

  • Pterostilbene: A dimethylated analog of resveratrol

The specific pattern of methoxylation in 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol distinguishes it from these related compounds and potentially confers unique biological properties and pharmacokinetic characteristics.

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